![molecular formula C16H22BF2NO5 B2406732 [4-({1-[(叔丁氧羰基)羰基]哌啶-4-基}氧基)-2,6-二氟苯基]硼酸 CAS No. 2377606-84-1](/img/structure/B2406732.png)

[4-({1-[(叔丁氧羰基)羰基]哌啶-4-基}氧基)-2,6-二氟苯基]硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

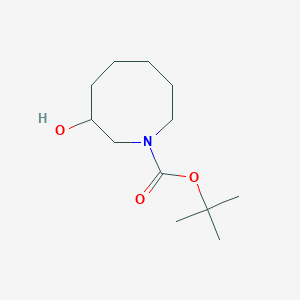

[4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid is a useful research compound. Its molecular formula is C16H22BF2NO5 and its molecular weight is 357.16. The purity is usually 95%.

BenchChem offers high-quality [4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

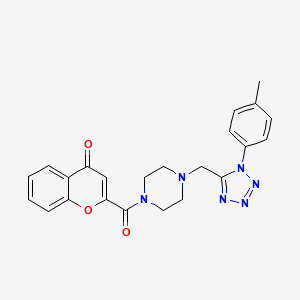

Peptide Synthesis Using Boc-Amino Acid Ionic Liquids (AAILs)

Ionic liquids have gained prominence in peptide synthesis due to their versatility as synthetic supports, cleavage reagents, and solvents. In this context, amino acid ionic liquids (AAILs) derived from neutralizing imidazolium hydroxide with natural amino acids were introduced . However, the multiple reactive groups of amino acid anions can lead to unwanted reactions. To address this, researchers prepared room-temperature ionic liquids using tert-butyloxycarbonyl (Boc)-protected amino acids (Boc-AAILs). These Boc-AAILs served as efficient reactants and reaction media for dipeptide synthesis, enhancing amide formation without the need for additional base. This breakthrough enables more controlled strategies for peptide synthesis using AAILs.

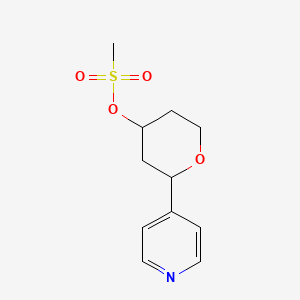

Catalytic Protodeboronation of Pinacol Boronic Esters

Protodeboronation reactions play a crucial role in organic synthesis. The hydromethylation sequence, which involves protodeboronation, was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Furthermore, this method facilitated the formal total synthesis of δ-®-coniceine and indolizidine 209B . The ability to selectively remove boronic esters is essential for constructing complex molecules, making this application highly relevant.

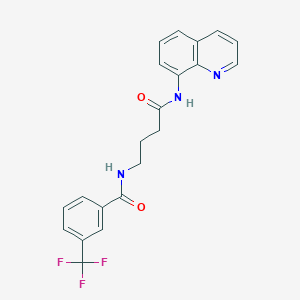

Chiral Separation of (2S,4S)-TBMP

Chiral separation is critical for obtaining enantiopure compounds. Researchers developed an effective approach to separate chiral (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid ((2S,4S)-TBMP) from mixed (2S,4S)-TBMP and (2S,4R)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid ((2S,4R)-TBMP). This separation eliminates the need for salinization, dissociation processes, and several organic solvents, making it valuable for synthesizing anti-HCV drug intermediates .

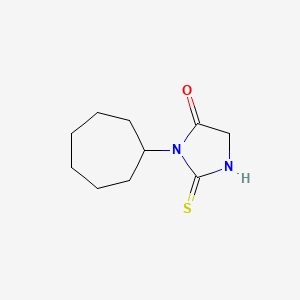

Antibacterial Activity Screening

The compound [4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid has been screened for antibacterial activity against Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa). This evaluation provides insights into its potential therapeutic applications .

作用机制

Target of Action

Boronic acids are commonly used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that the compound may target transition metal catalysts involved in carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential role in sm cross-coupling reactions , it can be inferred that the compound may influence pathways involving carbon–carbon bond formation.

Result of Action

As a potential reagent in sm cross-coupling reactions , the compound may facilitate the formation of carbon–carbon bonds, thereby enabling the synthesis of complex organic molecules.

属性

IUPAC Name |

[2,6-difluoro-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyphenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BF2NO5/c1-16(2,3)25-15(21)20-6-4-10(5-7-20)24-11-8-12(18)14(17(22)23)13(19)9-11/h8-10,22-23H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHVWADRPQEXPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)OC2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BF2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2406650.png)

![3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2406660.png)

![8-methoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2406662.png)

![5-(benzo[d][1,3]dioxol-5-yl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2406663.png)